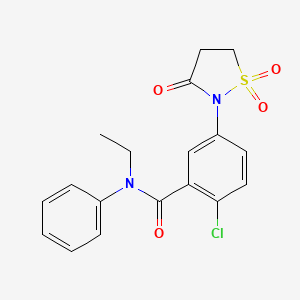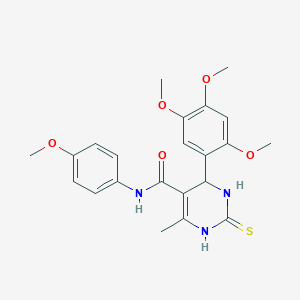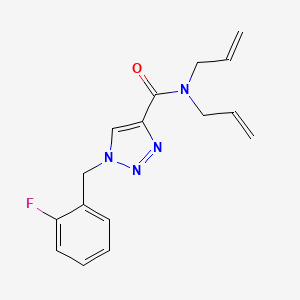
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine, also known as BBP, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. BBP is a potent inhibitor of dopamine and norepinephrine reuptake, making it an attractive candidate for the treatment of several neurological disorders.
科学的研究の応用
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has several potential applications in scientific research. It has been studied for its use in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to have anxiolytic and analgesic effects in animal models.
作用機序
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine works by inhibiting the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activation of the reward pathway, which is responsible for feelings of pleasure and motivation. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to modulate the activity of the GABAergic system, which plays a role in anxiety and pain.
Biochemical and Physiological Effects
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased activity in the reward pathway. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to decrease the levels of the stress hormone cortisol, which may contribute to its anxiolytic effects. In addition, 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has been shown to increase pain tolerance in animal models.
実験室実験の利点と制限
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has limitations in lab experiments, including its potential for off-target effects and its potential for toxicity at high doses.
将来の方向性
There are several future directions for research on 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine. One area of interest is the development of more selective inhibitors of dopamine and norepinephrine reuptake, which could lead to more targeted treatments for neurological disorders. Another area of interest is the use of 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine as a tool for studying the role of dopamine and norepinephrine in addiction and drug-seeking behavior. Additionally, the potential for 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine to modulate the activity of the GABAergic system suggests that it may have applications for the treatment of anxiety and pain. Further research is needed to fully understand the potential of 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine in these areas.
合成法
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine can be synthesized by the reaction of 4-bromobenzyl chloride with N-benzylpiperidine in the presence of a base such as sodium hydroxide. The reaction yields 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine as a white crystalline solid with a melting point of 128-130°C.
特性
IUPAC Name |
1-benzyl-N-[(4-bromophenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c20-18-8-6-16(7-9-18)14-21-19-10-12-22(13-11-19)15-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCLJJROCYOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)
